molecular formula C9H22ClN B2987355 3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride CAS No. 2580242-76-6

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

Cat. No. B2987355
CAS RN: 2580242-76-6
M. Wt: 179.73
InChI Key: BSBAQRIKVZJRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H21N.ClH . It is also known as N-isobutyl-3-methylbutan-1-amine hydrochloride .


Synthesis Analysis

The synthesis of amines like “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . Alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide (Gabriel synthesis) can also be used . Reductive amination of aldehydes or ketones is another possible method .


Molecular Structure Analysis

The molecular structure of “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can be represented by the InChI code: 1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H . This indicates that the molecule consists of a nitrogen atom bonded to a butan-1-amine group and a 2-methylpropyl group .


Chemical Reactions Analysis

Amines like “3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride” can undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions with alkyl halides, or they can be alkylated with alkyl halides in the presence of a base . Amines can also react with carboxylic acids or their derivatives to form amides .

Scientific Research Applications

Antimicrobial Activity

One of the earliest applications of compounds similar to 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride includes its antimicrobial properties. For instance, N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride has been studied for its effect on Bacillus subtilis cells, indicating that it can induce irreversible damage to bacterial DNA, suggesting potential use as an antimicrobial agent (Shimi & Shoukry, 1975).

Chemical Synthesis and Catalysis

The compound has found use in chemical synthesis, particularly in reactions involving hydroboration. Hydroboration studies with N,N-Diisopropyl-N-isobutylamine form a highly reactive amine−borane adduct, showing promise in the hydroboration of olefins at room temperature, which is crucial for the synthesis of complex organic molecules (Brown, Kanth, & Zaidlewicz, 1999).

Material Science

In the field of material science, amine-functionalized compounds are utilized for surface modification and stabilization. A study on aminosilanes, which are closely related to the chemical structure of 3-Methyl-N-(2-methylpropyl)butan-1-amine; hydrochloride, highlights their role in functionalizing silica surfaces to prevent the loss of covalently attached silane layers, important for applications in aqueous media (Smith & Chen, 2008).

Environmental Applications

There is also interest in the environmental applications of such compounds. For instance, CO2 capture by a task-specific ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide, showcasing the potential of amine-functionalized compounds in sequestering greenhouse gases efficiently and sustainably (Bates et al., 2002).

properties

IUPAC Name

3-methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N.ClH/c1-8(2)5-6-10-7-9(3)4;/h8-10H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBAQRIKVZJRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-(2-methylpropyl)butan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.